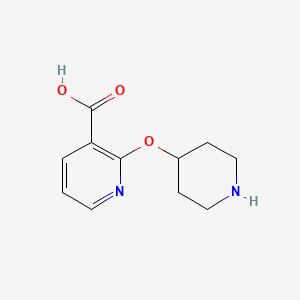

2-(Piperidin-4-yloxy)nicotinic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yloxy)nicotinic acid typically involves the reaction of 4-hydroxypiperidine with nicotinic acid derivatives. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ether bond between the piperidine and nicotinic acid moieties. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(Piperidin-4-yloxy)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.

Reduction: The nicotinic acid moiety can be reduced to form dihydropyridine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the nicotinic acid ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles like amines or alkoxides in the presence of a base such as sodium hydride (NaH).

Major Products

Oxidation: Piperidinone derivatives.

Reduction: Dihydropyridine derivatives.

Substitution: Various substituted piperidine or nicotinic acid derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Applications

Building Block for Complex Molecules

2-(Piperidin-4-yloxy)nicotinic acid serves as a crucial building block in organic synthesis, particularly in creating heterocyclic compounds. Its synthesis typically involves coupling reactions with nicotinic acid derivatives, often utilizing reagents like N,N’-dicyclohexylcarbodiimide (DCC) in organic solvents such as dichloromethane. The compound's ability to undergo various chemical transformations—oxidation, reduction, and substitution—further enhances its utility in synthetic chemistry.

Table 1: Synthetic Reactions of this compound

| Reaction Type | Possible Products | Key Reagents |

|---|---|---|

| Oxidation | Piperidinone derivatives | KMnO4, CrO3 |

| Reduction | Dihydropyridine derivatives | Pd/C under hydrogen gas |

| Substitution | Substituted piperidine/nicotinic acid derivatives | Nucleophiles (amines/alkoxides), NaH |

Biological Applications

Enzyme Inhibition Studies

Research indicates that this compound exhibits potential as an enzyme inhibitor. Studies have focused on its inhibitory effects on specific metabolic pathways, with kinetic parameters measured to assess inhibition efficacy. For instance, certain derivatives have shown promising IC50 values in enzymatic assays, indicating their potential for drug development targeting metabolic disorders.

Neurotransmitter Modulation

The compound has been investigated for its ability to modulate nicotinic acetylcholine receptors (nAChRs), which are critical in neurotransmission. Experimental procedures include receptor binding assays and electrophysiological recordings on cell lines expressing nAChRs. Results suggest that derivatives of this compound can significantly alter receptor activity, which may have implications for treating neurological disorders.

Pharmaceutical Development

Therapeutic Potential

In the pharmaceutical realm, this compound is being explored for its therapeutic properties, including anti-inflammatory and neuroprotective effects. Preclinical studies have highlighted its efficacy in animal models for various conditions. The ADME (Absorption, Distribution, Metabolism, Excretion) profile of the compound is also under investigation to understand its pharmacokinetics better.

Table 2: Summary of Biological Activities

| Application Area | Findings |

|---|---|

| Enzyme Inhibition | Effective inhibitors with notable IC50 values |

| Neurotransmitter Modulation | Modulates nAChR activity; potential for CNS disorders |

| Therapeutic Applications | Anti-inflammatory and neuroprotective effects observed |

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines such as MCF7 (breast cancer), with IC50 values indicating potent activity.

- Veterinary Medicine : Clinical trials involving animal models have shown that the compound effectively manages certain veterinary conditions, suggesting a good safety profile and paving the way for new veterinary drugs.

- Metabolite Analysis : Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) have been employed to study the metabolites of this compound. The analysis revealed several metabolites with varying pharmacological activities, providing insights into the drug's mechanism of action and potential side effects.

Mecanismo De Acción

The mechanism of action of 2-(Piperidin-4-yloxy)nicotinic acid involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, potentially modulating their activity. The nicotinic acid moiety may contribute to the compound’s ability to influence metabolic pathways and cellular signaling processes.

Comparación Con Compuestos Similares

Similar Compounds

Piperidine derivatives: Compounds like piperidine itself, piperidinone, and substituted piperidines.

Nicotinic acid derivatives: Compounds such as niacinamide and nicotinamide riboside.

Uniqueness

2-(Piperidin-4-yloxy)nicotinic acid is unique due to the combination of the piperidine and nicotinic acid moieties, which may confer distinct biological and chemical properties. This dual functionality can enhance its potential as a versatile compound in various applications.

Actividad Biológica

2-(Piperidin-4-yloxy)nicotinic acid is a compound characterized by the presence of both a piperidine and a nicotinic acid structure. This unique combination suggests potential pharmacological activities, particularly in neuropharmacology. The compound has garnered attention for its ability to modulate nicotinic acetylcholine receptors (nAChRs), which are critical in various neurological functions and disorders.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₄N₂O₃

- CAS Number : 1086392-90-6

- Structural Features : The compound consists of a piperidine ring substituted at the 4-position with an oxy group attached to the nicotinic acid moiety. This structural arrangement is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with nAChRs. The piperidine ring can engage with various receptors and enzymes, while the nicotinic acid component may influence metabolic pathways and cellular signaling processes.

Key Mechanisms:

- Receptor Modulation : The compound has been shown to modulate the activity of nAChRs, which are implicated in neurotransmission and are potential targets for treating neurological disorders such as Alzheimer's disease and schizophrenia.

- Enzyme Inhibition : It exhibits potential as an enzyme inhibitor, affecting metabolic pathways critical for cellular function.

Biological Activities

Research indicates that this compound possesses several biological activities:

-

Neuropharmacological Effects :

- Modulation of nAChRs has been linked to cognitive enhancement and neuroprotection.

- Studies demonstrate alterations in receptor affinity and efficacy, indicating its potential use in treating cognitive impairments.

- Anticancer Properties :

-

Metabolic Pathway Influence :

- The compound's ability to interact with metabolic enzymes could lead to therapeutic applications in metabolic disorders.

In Vitro Studies

In vitro assays have confirmed the binding affinity of this compound to nAChRs. Techniques such as ligand binding assays and electrophysiological recordings have been employed to quantify its effects on receptor activity.

| Study Type | Findings |

|---|---|

| Receptor Binding Assays | Significant modulation of nAChR activity; changes in receptor affinity observed. |

| Enzymatic Assays | Demonstrated inhibition of key metabolic enzymes; IC50 values indicate potency. |

In Vivo Studies

Preclinical studies using animal models show promising results regarding the compound's pharmacokinetics, including bioavailability and half-life, which are critical for its development as a drug candidate.

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Half-life | Moderate |

| Clearance Rate | Favorable |

Case Studies

Recent research has highlighted the potential applications of this compound derivatives in clinical settings. For instance, derivatives have entered clinical trials targeting cognitive decline associated with neurodegenerative diseases.

Example Case Study:

- Target Disease : Alzheimer's Disease

- Clinical Phase : Phase II trials assessing cognitive improvement through nAChR modulation.

- Outcome Measures : Changes in cognitive scores and receptor activity metrics post-treatment.

Propiedades

IUPAC Name |

2-piperidin-4-yloxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-11(15)9-2-1-5-13-10(9)16-8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOQBLNZWNOGMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.